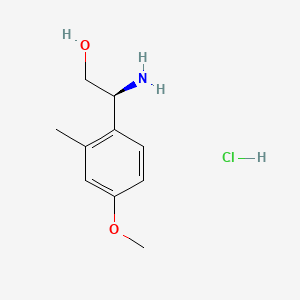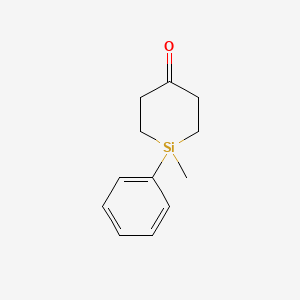
1-Methyl-1-phenylsilinan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-phenylsilinan-4-one is an organosilicon compound with the molecular formula C12H16OSi It is a member of the silinane family, characterized by a silicon atom incorporated into a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1-phenylsilinan-4-one can be synthesized through several methods. One common approach involves the reaction of phenylsilane with methylmagnesium bromide, followed by cyclization and oxidation steps. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the silicon-containing intermediates.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1-phenylsilinan-4-one undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-Methyl-1-phenylsilinan-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-1-phenylsilinan-4-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The silicon atom in the compound can form stable bonds with various biomolecules, influencing their function and stability. The exact pathways and targets are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways.
Comparison with Similar Compounds
1-Methyl-1-phenylsilane: Lacks the carbonyl group, making it less reactive in certain chemical reactions.
1-Phenylsilinan-4-one: Lacks the methyl group, which can influence its reactivity and biological activity.
1-Methyl-1-phenylsilinan-4-ol:
Uniqueness: 1-Methyl-1-phenylsilinan-4-one is unique due to the presence of both a phenyl group and a carbonyl group attached to the silicon atom. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16OSi |
|---|---|
Molecular Weight |
204.34 g/mol |
IUPAC Name |
1-methyl-1-phenylsilinan-4-one |
InChI |
InChI=1S/C12H16OSi/c1-14(9-7-11(13)8-10-14)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
InChI Key |
PNLDKOXWCXGACC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCC(=O)CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




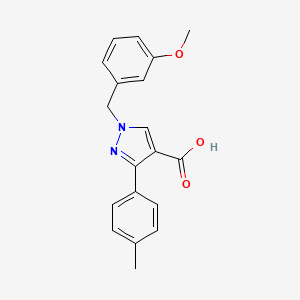

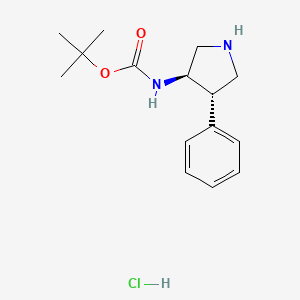

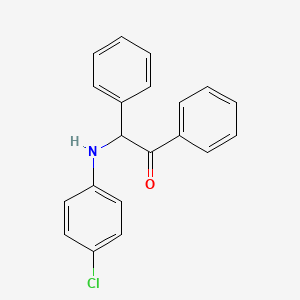
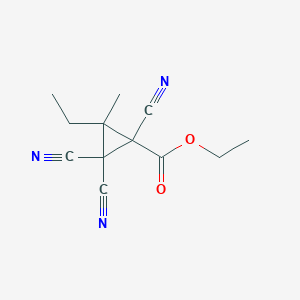
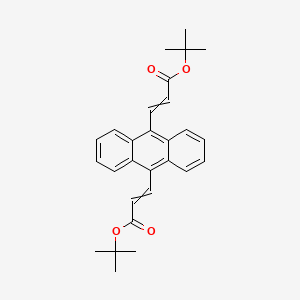
![7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one](/img/structure/B14016147.png)
